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Abstract
BRD6897 is a small molecule that has been identified as a potent inducer of mitochondrial

content in vertebrate cells. Discovered through a high-throughput, image-based screen, this

compound presents a unique mechanism of action, appearing to modulate mitochondrial mass

by inhibiting protein turnover rather than by activating known transcriptional programs of

mitochondrial biogenesis. This technical guide provides a comprehensive overview of the

discovery, chemical properties, and biological activity of BRD6897, along with detailed

experimental protocols for its study.

Discovery of BRD6897
BRD6897 was identified from a library of 28,786 small molecules in a high-throughput imaging

screen designed to find compounds that alter the relationship between mitochondrial content

and cell size.[1] The screen was conducted by researchers at the Broad Institute. The primary

assay utilized human umbilical vein endothelial cells (HUVECs) stained with MitoTracker dye to

quantify mitochondrial mass and Hoechst dye to define cellular boundaries.[1] Most

compounds that affected mitochondrial content did so in proportion to changes in cell size.

BRD6897 was a notable exception, significantly increasing mitochondrial content without a

corresponding increase in cell size.[1]

The discovery workflow is outlined in the diagram below:
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Caption: High-throughput screening workflow for the discovery of BRD6897.
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Chemical Properties
BRD6897 is a cell-permeable indolylphenylthienopyrimidinone compound. Its key chemical and

physical properties are summarized in the table below.

Property Value Reference

IUPAC Name

5,6-Dimethyl-2-(2-(2-methyl-

1H-indol-3-yl)-2-

oxoethylthio)-3-

phenylthieno[2,3-d]pyrimidin-

4(3H)-one

[2][3]

Molecular Formula C₂₅H₂₁N₃O₂S₂ [2][3]

Molecular Weight 459.58 g/mol [2][3]

CAS Number 618395-82-7 [2][3]

Appearance Off-white powder [2][3]

Solubility Soluble in DMSO (10 mg/mL) [2][3]

Purity ≥98% (HPLC) [2][3]

Storage Temperature 2-8°C [2][3]

Chemical Synthesis
A detailed, peer-reviewed synthesis protocol for BRD6897 is not publicly available. However,

the core structure is a thieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of this class of

compounds often involves the construction of a 2-aminothiophene derivative, followed by

cyclization to form the pyrimidinone ring.[2][3][4][5] General synthetic strategies for thieno[2,3-

d]pyrimidine derivatives have been described in the literature.[2][3][4][5]

Mechanism of Action and Biological Effects
BRD6897 increases mitochondrial content in a manner that is independent of known

transcriptional programs for mitochondrial biogenesis, such as the PGC-1α pathway.[1]

Instead, experimental evidence suggests that BRD6897 may act by inhibiting the turnover of
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mitochondrial proteins.[1] The precise molecular target of BRD6897 remains to be elucidated.

[1]

Effects on Mitochondrial Respiration
Treatment with BRD6897 leads to a significant increase in uncoupled mitochondrial respiration.

In HUVECs and 3T3-L1 preadipocytes, 10 µM BRD6897 was shown to increase uncoupled

respiration by approximately 1.6-fold.[1]

Effects on Mitochondrial Protein Levels
BRD6897 treatment results in an increase in the levels of mitochondrial proteins, such as

cytochrome c.[1] Pulse-chase experiments have indicated that BRD6897 does not increase the

rate of cytochrome c synthesis but rather slows its degradation, supporting the hypothesis of

reduced protein turnover.[1]

The proposed mechanism of action of BRD6897 is illustrated below:
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Caption: Proposed mechanism of action for BRD6897.

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of BRD6897,

adapted from the original discovery publication and general laboratory methods.
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High-Content Imaging for Mitochondrial Content
Objective: To quantify changes in mitochondrial content in response to BRD6897 treatment

using fluorescence microscopy.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

EGM2 media

384-well imaging plates

BRD6897 stock solution (10 mM in DMSO)

MitoTracker Deep Red FM (Thermo Fisher Scientific)

Hoechst 33342 (Thermo Fisher Scientific)

High-content imaging system

Procedure:

Cell Seeding: Seed HUVECs in 384-well imaging plates at a density that will result in a

confluent monolayer after the desired treatment period. Culture cells in EGM2 media at 37°C

and 5% CO₂.

Compound Treatment: Prepare serial dilutions of BRD6897 in EGM2 media. The final

concentration of DMSO should not exceed 0.1%. Treat cells with the desired concentrations

of BRD6897 for 48-72 hours. Include a DMSO-only vehicle control.

Staining:

Prepare a staining solution containing MitoTracker Deep Red FM (e.g., 100 nM) and

Hoechst 33342 (e.g., 1 µg/mL) in pre-warmed EGM2 media.

Remove the compound-containing media from the wells and add the staining solution.

Incubate for 30 minutes at 37°C.
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Imaging:

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

Add fresh EGM2 media to the wells.

Acquire images using a high-content imaging system with appropriate filter sets for

Hoechst 33342 (blue channel) and MitoTracker Deep Red FM (far-red channel).

Image Analysis:

Use image analysis software to segment the images.

Identify nuclei using the Hoechst 33342 signal.

Define the cell boundaries based on the cytoplasm surrounding the nuclei.

Quantify the integrated fluorescence intensity of the MitoTracker signal within each cell to

determine the mitochondrial content per cell.

Measure the cell area.

Calculate the ratio of mitochondrial content to cell size for each cell.

Mitochondrial Respiration Assay
Objective: To measure the effect of BRD6897 on basal and uncoupled mitochondrial respiration

using a Seahorse XF Analyzer.

Materials:

HUVECs

EGM2 media

Seahorse XF Cell Culture Microplates

BRD6897 stock solution (10 mM in DMSO)
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Seahorse XF Calibrant

Seahorse XF Base Medium

Glucose, pyruvate, and glutamine for assay medium

Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Seahorse XF Analyzer

Procedure:

Cell Seeding: Seed HUVECs in a Seahorse XF cell culture microplate at an optimized

density. Allow cells to adhere and grow for 24 hours.

Compound Treatment: Treat cells with 10 µM BRD6897 or vehicle (DMSO) for 48-72 hours.

Assay Preparation:

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-

CO₂ incubator at 37°C.

On the day of the assay, replace the calibrant with pre-warmed Seahorse XF assay

medium (supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂

incubator at 37°C for at least 1 hour.

Wash the cells in the microplate with pre-warmed assay medium and then add fresh assay

medium to each well.

Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.

Seahorse XF Assay:

Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A

in the appropriate injection ports.

Calibrate the Seahorse XF Analyzer.
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Run the Mito Stress Test protocol. The instrument will measure the basal oxygen

consumption rate (OCR), and then sequentially inject the inhibitors to measure ATP-linked

respiration, maximal respiration, and non-mitochondrial respiration.

Data Analysis:

Normalize the OCR data to cell number or protein concentration in each well.

Calculate the basal respiration, ATP production, proton leak, maximal respiration, and

spare respiratory capacity using the Seahorse Wave software.

Compare the respiratory parameters between BRD6897-treated and vehicle-treated cells.

Mitochondrial Protein Turnover Assay (Pulse-Chase)
Objective: To assess the effect of BRD6897 on the synthesis and degradation rates of a

specific mitochondrial protein (e.g., cytochrome c).

Materials:

HUVECs

EGM2 media

BRD6897 stock solution (10 mM in DMSO)

Methionine/cysteine-free DMEM

[³⁵S]methionine/cysteine labeling mix

Complete EGM2 media (for chase)

Lysis buffer (e.g., RIPA buffer)

Antibody against cytochrome c for immunoprecipitation

Protein A/G agarose beads

SDS-PAGE gels and electrophoresis equipment
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Phosphorimager or scintillation counter

Procedure:

Compound Treatment: Treat HUVECs with 10 µM BRD6897 or vehicle (DMSO) for 48 hours.

Pulse Labeling (Synthesis):

Wash the cells with PBS and then incubate in methionine/cysteine-free DMEM for 1 hour

to deplete endogenous amino acid pools.

Add [³⁵S]methionine/cysteine labeling mix to the medium and incubate for various time

points (e.g., 2, 4, 6 hours) to label newly synthesized proteins.

Chase (Degradation):

After a 6-hour pulse, remove the labeling medium, wash the cells with PBS, and add

complete EGM2 media containing an excess of unlabeled methionine and cysteine.

Incubate for various chase periods (e.g., 1, 3, 6 days).

Cell Lysis and Immunoprecipitation:

At the end of each pulse or chase time point, lyse the cells.

Immunoprecipitate cytochrome c from the cell lysates using a specific antibody and

Protein A/G agarose beads.

Analysis:

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or perform scintillation counting on the

protein bands.

Quantify the amount of radiolabeled cytochrome c at each time point to determine the

rates of synthesis and degradation.
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Conclusion
BRD6897 is a valuable tool compound for studying the regulation of mitochondrial content. Its

unique mechanism, which appears to be independent of transcriptional biogenesis programs,

opens new avenues for research into the pathways that control mitochondrial homeostasis.

Further investigation into the molecular target of BRD6897 will be crucial for fully

understanding its mode of action and for exploring its potential therapeutic applications in

diseases associated with mitochondrial dysfunction. This guide provides the foundational

information and methodologies for researchers to begin their investigations into this intriguing

small molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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